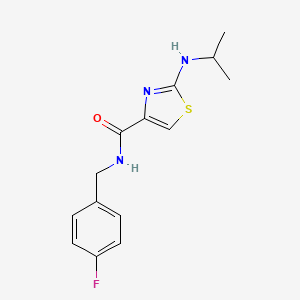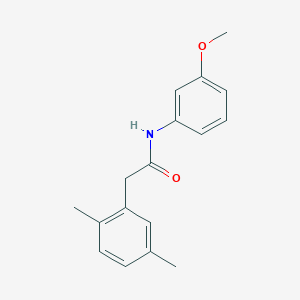![molecular formula C12H8ClN5O2 B4513621 N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide](/img/structure/B4513621.png)
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide
Overview
Description
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide is a compound that features a tetrazole ring, a phenyl group, and a furamide moiety. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The presence of the tetrazole ring in this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and furamide groups. One common method for synthesizing tetrazole derivatives is through the use of triethyl orthoformate and sodium azide . This reaction is carried out under moderate conditions and often yields good results.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, can be achieved through eco-friendly approaches such as using water as a solvent and employing nontoxic reagents . These methods are not only cost-effective but also environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups into the phenyl ring.
Scientific Research Applications
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with biological receptors . This interaction can modulate enzyme activity, influence signal transduction pathways, and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclooctanamine: This compound also features a tetrazole ring and a phenyl group but differs in its cyclooctanamine moiety.
5-chloro-1-phenyl-1H-tetrazole: Another tetrazole derivative with a simpler structure, lacking the furamide group.
Uniqueness
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide is unique due to its combination of a tetrazole ring, a phenyl group, and a furamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5O2/c13-9-4-3-8(18-7-14-16-17-18)6-10(9)15-12(19)11-2-1-5-20-11/h1-7H,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYKRYHTMKTQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[9-(4-Bromophenyl)-3,5-dioxo-4,9-diazatetracyclo[5.3.1.02,6.08,10]undecan-4-yl]acetic acid](/img/structure/B4513546.png)
![2-oxo-N-(2-phenylethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4513552.png)
![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B4513557.png)
![N,N-dimethyl-4-[methyl(phenyl)amino]benzamide](/img/structure/B4513560.png)
![1,3-dimethyl-N-(3-methylpyridin-2-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4513562.png)
![N-{4-[(2-methylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B4513565.png)

![2-[4-(3-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B4513573.png)
![ethyl 4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B4513580.png)
![1-[(3-chlorobenzyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4513582.png)


![2-Fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B4513610.png)
![6-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]pyridazin-3-amine](/img/structure/B4513626.png)
